Product packaging for Acridine, 2-amino-7-chloro-(Cat. No.:CAS No. 23045-20-7)

Acridine, 2-amino-7-chloro-

Cat. No.: B1665458
CAS No.: 23045-20-7
M. Wt: 228.67 g/mol
InChI Key: ZXXJLAKNTDVKRB-UHFFFAOYSA-N
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Description

Evolution of Acridine (B1665455) Derivatives in Chemical Sciences and Biomedical Research

The journey of acridine derivatives began in the 19th century with their initial use as industrial pigments and dyes. rsc.org However, their unique physical and chemical properties soon propelled them into the realm of pharmaceutical research. rsc.org The planar structure of the acridine ring allows it to intercalate into DNA, a mechanism that forms the basis for many of its biological activities. researchgate.netnih.gov This ability to interact with DNA and other biomolecular targets has led to the development of a wide array of acridine derivatives with diverse therapeutic applications. rsc.orgresearchgate.net

Historically, acridines gained prominence as antibacterial agents, with compounds like proflavine (B1679165) and acriflavine (B1215748) being used topically during World War I. ceon.rs The subsequent discovery of quinacrine (B1676205) as an antimalarial agent during World War II further solidified the importance of this class of compounds in medicinal chemistry. ceon.rs Over the decades, research has expanded to explore the potential of acridine derivatives as antiviral, antiparasitic, and anticancer agents. mdpi.comnih.gov The development of amsacrine, an anticancer drug, in the 1970s marked a significant milestone, establishing acridines as a key pharmacophore in oncology research. nih.govresearchgate.net

The versatility of the acridine nucleus allows for extensive chemical modifications, enabling scientists to fine-tune the biological activity and selectivity of its derivatives. nih.gov The position and nature of substituents on the acridine core are critical determinants of their biological properties. nih.gov This has led to the synthesis of thousands of derivatives, including azaacridines and other heteroatom-substituted compounds, continually broadening their application scope. nih.gov Beyond their therapeutic potential, acridines are also utilized as fluorescent probes for studying biochemical processes due to their strong fluorescence and biocompatibility. nih.gov

Significance of the Acridine, 2-amino-7-chloro- Scaffold in Academic Investigations

Research into this scaffold is driven by the broader understanding that substitutions on the acridine ring are crucial for therapeutic efficacy. semanticscholar.orgmdpi.com For instance, studies on related acridine derivatives have shown that the presence and position of chloro and amino groups can significantly impact their antileishmanial and anticancer activities. mdpi.comsemanticscholar.org The 7-position, in particular, has been identified as a key site for modification to enhance biological effects. semanticscholar.org

Investigations into the 2-amino-7-chloro-acridine scaffold often involve its use as a building block for the synthesis of more complex molecules. ontosight.ai Its ability to serve as a fluorescent probe for DNA binding studies is also an area of exploration. ontosight.ai The primary biological significance of this scaffold lies in its potential to interfere with DNA replication and transcription through intercalation, making it a candidate for the development of novel therapeutic agents. ontosight.ai Academic studies continue to explore the structure-activity relationships of derivatives based on this scaffold to optimize their biological profiles for various research applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClN2 B1665458 Acridine, 2-amino-7-chloro- CAS No. 23045-20-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23045-20-7

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

IUPAC Name

7-chloroacridin-2-amine

InChI

InChI=1S/C13H9ClN2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H,15H2

InChI Key

ZXXJLAKNTDVKRB-UHFFFAOYSA-N

SMILES

C1=CC2=NC3=C(C=C(C=C3)Cl)C=C2C=C1N

Canonical SMILES

C1=CC2=NC3=C(C=C(C=C3)Cl)C=C2C=C1N

Appearance

Solid powder

Other CAS No.

23045-20-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acridine, 2-amino-7-chloro-

Origin of Product

United States

Spectroscopic and Analytical Characterization Methodologies in Acridine Research

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopy is a cornerstone of acridine (B1665455) research, providing invaluable insights into the electronic and structural properties of these molecules and their complexes.

UV-Visible Absorption Spectroscopy in DNA Binding Studies

UV-Visible absorption spectroscopy is a fundamental technique for investigating the interactions between acridine derivatives and DNA. The binding of these compounds to DNA often leads to significant changes in their absorption spectra. These changes, primarily hypochromism (a decrease in molar absorptivity) and bathochromism (a red shift in the maximum absorption wavelength), are indicative of an intercalative binding mode, where the planar acridine ring inserts itself between the base pairs of the DNA double helix. acs.orgnih.gov

This interaction is a result of the strong stacking between the aromatic chromophore of the acridine molecule and the DNA base pairs. nih.gov The extent of these spectral changes can be used to quantify the strength of the interaction. By titrating a solution of the acridine derivative with increasing concentrations of DNA, a binding constant (K_b) can be determined, which reflects the affinity of the compound for DNA. nih.govnist.gov Conversely, a hyperchromic effect (an increase in absorbance) can suggest conformational changes to the DNA double helix upon binding. nist.gov

Table 1: DNA Binding Constants of Selected Acridine Derivatives Determined by UV-Visible Spectroscopy

Compound Binding Constant (K_b) M⁻¹ Observed Effect
Acridine Orange 2.69 x 10⁴ Intercalation
Acridine-DNA complex 3b (-F) 3.18 x 10³ Interaction

Data sourced from multiple studies examining the interaction of various acridine derivatives with calf thymus DNA (ctDNA). nih.govchemijournal.com

Fluorescence Spectroscopy for Molecular Probing and Imaging

The inherent fluorescence of the acridine scaffold makes it a powerful tool for molecular probing and cellular imaging. Many acridine derivatives are cell-permeable and exhibit changes in their fluorescence properties upon interaction with biomolecules, particularly nucleic acids. researchgate.netnih.gov

Acridine orange is a classic example, known for its differential staining of nucleic acids. When it binds to double-stranded DNA via intercalation, it emits green fluorescence (around 520-524 nm). researchgate.netnih.gov However, when it interacts with single-stranded DNA or RNA, primarily through electrostatic forces, it forms aggregates that result in red fluorescence (around 630-644 nm). researchgate.netnih.gov This metachromatic property allows for the simultaneous visualization of different types of nucleic acids within cells. researchgate.net This technique has been applied in various contexts, from assessing sperm chromatin quality to screening for circulating tumor cells. nih.govresearchgate.net Furthermore, acridine-based fluorescent probes have been developed to dynamically monitor changes in the microenvironment of living cells, such as polarity and viscosity. mdpi.com

The fluorescence emission of acridine and its derivatives can be highly sensitive to pH. nih.gov This is typically due to the protonation state of the nitrogen atom within the acridine ring. nih.govresearchgate.net In acidic conditions, the acridine nitrogen becomes protonated, forming the acridinium (B8443388) cation, which can alter the electronic structure and, consequently, the fluorescence properties of the molecule.

This pH-dependent behavior can manifest as either fluorescence quenching or enhancement. For instance, some acridine-containing compounds show a blue-shifted emission at low pH values, while at slightly acidic to alkaline pH, they exhibit a red-shifted band characteristic of the acridinium cation. nih.gov This sensitivity has been exploited to design fluorescent probes that can monitor pH in various environments, including biological systems. researchgate.netrsc.org The fluorescence lifetime of acridine, in addition to its intensity, also shows a strong response to pH, with total changes of up to 20 ns observed between high and low pH, making it a robust indicator. rsc.org

While many fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state, a class of molecules known as AIEgens exhibit the opposite effect. Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation. ajrconline.org This effect is often attributed to the restriction of intramolecular motions (RIM), such as rotation or vibration, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. saspublishers.com

Acridone (B373769) derivatives have been shown to exhibit AIE properties. For example, acridones functionalized with electron-rich groups like triphenylamine (B166846) can form donor-acceptor systems. saspublishers.com In dilute solutions, these molecules are weakly fluorescent due to intramolecular rotation. However, in an aggregated state, such as in a solid or in a solvent mixture with a high water content, the restriction of these rotations leads to a significant enhancement of fluorescence. saspublishers.com The emission properties of these AIE-active acridone derivatives can be tuned by altering factors like the solvent polarity or the length of the spacer connecting the acridone and the functional group. saspublishers.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for DNA Interaction

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information on the interaction between acridine derivatives and DNA at the atomic level. While UV-Vis and fluorescence spectroscopy indicate that an interaction occurs, NMR can reveal the specific binding mode and the conformation of the resulting complex.

Proton NMR (¹H NMR) is particularly useful for studying these interactions. By monitoring the changes in the chemical shifts of the protons on both the acridine molecule and the DNA nucleotides upon complex formation, the specific sites of interaction can be identified. For example, studies on an acridine dimer designed to bis-intercalate into DNA used ¹H NMR to investigate its conformation in solution and its interactions with mononucleotides. The results showed that an adenine (B156593) ring from the nucleotide intercalates between the two acridine rings, forming a sandwich-like complex, a level of detail not achievable with other spectroscopic methods.

Advanced Analytical Approaches

Beyond standard spectroscopic methods, advanced analytical techniques provide deeper insights into the characterization and analysis of acridine compounds. These methods often involve the coupling of separation techniques with sensitive detection systems, known as hyphenated techniques. researchgate.net

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and structure of acridine derivatives. Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Laser Desorption/Ionization (LDI) mass spectrometry have been developed for the rapid and sensitive analysis of these compounds. nih.gov Aminoacridines, for example, have been successfully used as matrix materials in negative ion mode MALDI-MS for the analysis of complex samples. acs.org Mass spectrometry imaging (MSI) has even been employed for the subcellular chemical imaging of acridine drugs, allowing for the visualization of their distribution within single cells with high spatial resolution. saspublishers.com

Hyphenated techniques, which combine a separation method with a detection method, are particularly valuable. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used to separate complex mixtures of acridine derivatives and identify the individual components. researchgate.netmdpi.com The coupling of liquid chromatography with NMR (LC-NMR) or even LC-NMR-MS provides an incredibly powerful platform for the separation and unambiguous structural elucidation of novel acridine compounds from complex matrices. mdpi.com These advanced methods are indispensable for metabolomic studies, quality control of pharmaceuticals, and the discovery of new biologically active acridine derivatives. mdpi.com

Mass Spectrometry in Stability and Hydrolysis Investigations

Mass spectrometry is a cornerstone analytical technique for elucidating the structure, molecular weight, and stability of chemical compounds. In the context of 2-amino-7-chloro-acridine, mass spectrometry plays a crucial role in assessing its stability under various conditions and identifying potential degradation products, such as those formed through hydrolysis.

High-resolution mass spectrometry (HR-MS) provides precise mass measurements, enabling the confirmation of the elemental composition of 2-amino-7-chloro-acridine. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), offers insights into the compound's structure by breaking the molecule into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint that can be used for identification and structural elucidation.

In stability studies, 2-amino-7-chloro-acridine can be subjected to forced degradation conditions, such as exposure to acidic, basic, oxidative, or photolytic stress. Mass spectrometry is then used to monitor the degradation of the parent compound and identify the mass-to-charge ratios (m/z) of any resulting impurities or degradation products. For instance, hydrolysis of the amino group or other susceptible bonds would lead to the formation of new chemical entities with distinct molecular weights, which can be readily detected and characterized by mass spectrometry. While specific experimental data on the hydrolysis of 2-amino-7-chloro-acridine is not extensively published, the general methodology would involve incubating the compound in aqueous solutions at different pH values and temperatures, followed by LC-MS analysis to track the appearance of hydrolysis products over time.

Table 1: Hypothetical Mass Spectrometry Data for 2-amino-7-chloro-acridine and Potential Hydrolysis Product

CompoundMolecular FormulaExact Mass [M+H]⁺ (m/z)Major Fragment Ions (m/z)
2-amino-7-chloro-acridineC₁₃H₉ClN₂229.0527[Data not available]
Potential Hydrolysis Product (e.g., 2-hydroxy-7-chloro-acridine)C₁₃H₈ClNO230.0367[Data not available]

Note: The data in this table is hypothetical and for illustrative purposes. Specific fragmentation patterns would need to be determined experimentally.

Competitive Dialysis for Binding Affinity Determination

Competitive dialysis is a powerful technique used to determine the binding affinity and selectivity of a ligand, such as 2-amino-7-chloro-acridine, for a specific macromolecule, often DNA or a protein. This method is particularly useful for assessing how strongly a compound interacts with its biological target.

The principle of competitive dialysis involves a dialysis chamber separated by a semi-permeable membrane. Inside the chamber, a solution of the macromolecule (e.g., DNA) is placed, while the outside solution contains the ligand of interest (2-amino-7-chloro-acridine) and a known competitor ligand. The ligands are free to move across the membrane, but the macromolecule is retained. By measuring the concentration of the ligand inside and outside the chamber at equilibrium, the amount of bound ligand can be determined.

Electrophoretic Techniques for Bioconjugate Analysis

Electrophoretic techniques are fundamental for the analysis of bioconjugates, which are formed when a small molecule like 2-amino-7-chloro-acridine is covalently or non-covalently linked to a biological macromolecule, such as a protein or a nucleic acid. These techniques separate molecules based on their size, charge, and conformation.

One of the most common electrophoretic methods used for this purpose is the Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay. EMSA is particularly effective for studying the binding of small molecules to DNA or RNA. In this assay, a labeled nucleic acid probe is incubated with the compound of interest, and the resulting mixture is separated on a non-denaturing polyacrylamide or agarose (B213101) gel. If 2-amino-7-chloro-acridine binds to the nucleic acid, the complex will migrate more slowly through the gel than the free, unbound nucleic acid, resulting in a "shifted" band. The intensity of the shifted band can provide a qualitative and sometimes semi-quantitative measure of the binding interaction.

For the analysis of protein bioconjugates, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is often employed. If 2-amino-7-chloro-acridine is covalently attached to a protein, the resulting conjugate will have a higher molecular weight, which can be observed as a band shift on an SDS-PAGE gel compared to the unmodified protein. While specific studies detailing the electrophoretic analysis of 2-amino-7-chloro-acridine bioconjugates are scarce, these standard techniques would be the methods of choice for such investigations.

In Vitro Assays for Biological Activity Profiling (e.g., XTT, MTT)

In vitro assays are essential tools for screening and characterizing the biological activity of compounds like 2-amino-7-chloro-acridine. Among the most widely used are the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays, which are colorimetric methods used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

These assays are based on the ability of metabolically active cells to reduce the tetrazolium salts (XTT or MTT) into a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells. To determine the cytotoxic potential of 2-amino-7-chloro-acridine, various concentrations of the compound are incubated with cultured cells (often cancer cell lines) for a specific period. The cell viability is then measured using the XTT or MTT reagent.

The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth or reduces cell viability by 50%. A lower IC₅₀ value indicates a higher cytotoxic potency. While specific IC₅₀ values for 2-amino-7-chloro-acridine are not consistently reported across a wide range of cell lines, the general methodology provides a robust platform for evaluating its potential as an anti-proliferative agent.

Table 2: Illustrative Cytotoxicity Data Format for 2-amino-7-chloro-acridine

Cell LineAssay TypeIC₅₀ (µM)
Human Colon Cancer (HCT-116)MTT[Data not available]
Human Breast Cancer (MCF-7)XTT[Data not available]
Human Lung Cancer (A549)MTT[Data not available]

Note: This table illustrates the format in which cytotoxicity data is typically presented. The IC₅₀ values would need to be determined experimentally.

Computational and Theoretical Investigations of Acridine, 2 Amino 7 Chloro

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its chemical properties and reactivity.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For acridine (B1665455) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p), are employed to understand their electronic properties and reactivity. tandfonline.comnih.govias.ac.in

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. tandfonline.com A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visualize the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for potential intermolecular interactions. tandfonline.com Global chemical reactivity descriptors, such as hardness, chemical potential, and electrophilicity index, can also be calculated to further quantify the reactivity of the molecule. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Acridine Derivative

ParameterDescriptionIllustrative Value
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.2 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.5 eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO3.7 eV
Chemical Potential (μ)Tendency of electrons to escape from the system-4.35 eV
Global Hardness (η)Resistance to change in electron distribution1.85 eV
Global Electrophilicity (ω)Propensity to accept electrons5.1 eV

Note: The values in this table are illustrative for a generic substituted acridine and are not specific experimental data for 2-amino-7-chloroacridine.

Higher-Order Computational Methods (e.g., Hartree-Fock, MP2, Coupled-Cluster) in Reaction Mechanism Elucidation

While DFT is a powerful tool, higher-order computational methods provide more accurate descriptions of electron correlation, which is crucial for elucidating complex reaction mechanisms. These methods, known as ab initio quantum chemistry methods, are based on solving the Schrödinger equation without empirical parameters.

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. nih.gov However, it does not fully account for electron correlation, which can be a limitation for accurately predicting reaction barriers and thermochemistry. wikipedia.org

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects through perturbation theory, typically to the second order. wikipedia.orgjoshuagoings.com This method provides more accurate energies and geometries for molecules compared to HF, making it suitable for studying reaction pathways. nih.gov The computational cost of MP2 scales with the fifth power of the number of basis functions, making it more demanding than DFT for large systems. chemrxiv.org

Coupled-Cluster (CC) Theory: Coupled-Cluster methods are among the most accurate and reliable quantum chemical methods for calculating molecular energies and properties. wikipedia.org The Coupled-Cluster Singles and Doubles (CCSD) method, and its perturbative triples correction variant, CCSD(T), are often considered the "gold standard" in computational chemistry for their high accuracy. arxiv.orgnih.govnih.gov These methods are particularly valuable for studying reaction mechanisms where electron correlation plays a significant role, such as in bond-breaking and bond-forming processes. researchgate.net Due to their high computational cost, their application is often limited to smaller molecular systems or for benchmarking other, less computationally expensive methods. arxiv.org

Molecular Dynamics and Docking Simulations

Molecular dynamics and docking simulations are computational techniques used to study the interactions between a small molecule, like 2-amino-7-chloroacridine, and a larger biomolecule, such as a protein or DNA.

In silico Prediction of Molecular Interactions with Biomolecular Targets

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Docking simulations can provide insights into the binding mode and affinity of 2-amino-7-chloroacridine with a specific biological target. The process involves generating a multitude of possible ligand conformations within the receptor's binding site and scoring them based on a scoring function that estimates the binding energy. nih.gov For acridine derivatives, docking studies have been used to investigate their interactions with targets like topoisomerase I and IIα. nih.gov These simulations can identify key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecular system over time by solving Newton's equations of motion for the atoms in the system. mdpi.com Starting from a docked complex, an MD simulation can be performed to assess the stability of the predicted binding pose and to explore the conformational changes in both the ligand and the receptor upon binding. These simulations provide a more realistic representation of the molecular interactions in a solvated environment. For acridine derivatives, MD simulations have been used to confirm the stability and efficacy of their binding to biological targets. researchgate.net

Table 2: Illustrative Output from a Molecular Docking and MD Simulation Study

ParameterDescriptionIllustrative Finding
Binding EnergyEstimated free energy of binding from docking-8.5 kcal/mol
Interacting ResiduesAmino acid residues in the receptor's active site that interact with the ligandLys74, Asn152, Trp83
Types of InteractionsNature of the non-covalent bonds formedHydrogen bonding, hydrophobic interactions, π-π stacking
RMSD (Root Mean Square Deviation)A measure of the stability of the ligand-protein complex during MD simulationStable trajectory with low RMSD values

Note: The findings in this table are illustrative and based on general outputs from such studies on related compounds, not specific experimental data for 2-amino-7-chloroacridine. niscpr.res.in

Kinetic and Mechanistic Modeling

Computational methods can also be applied to model the kinetics and mechanisms of chemical reactions, such as hydrolysis.

Computational Evaluation of Hydrolysis Rates and Mechanisms

The stability of aminoacridines is a critical factor, as they can undergo hydrolysis at the C9 position to yield acridones. researchgate.net Computational methods can be employed to investigate the pH-dependent hydrolysis rates and the underlying mechanisms.

Ab initio quantum mechanics calculations can be used to determine the ground-state physical properties of the molecule to gain insight into the forces driving hydrolysis. researchgate.net An analysis of bond orders, bond dissociation energies, and conformational energies can reveal that the rate of hydrolysis is dependent on factors such as delocalization across the C9-N bond and steric effects. researchgate.net For instance, computational results can explain the changes in experimental hydrolysis rates for different substituted 9-aminoacridines. researchgate.net In some cases, calculations may indicate that steric hindrance forces the C9-N bond into a conformation that diminishes delocalization, leading to faster hydrolysis. researchgate.net

Correlation between Reaction Energies and Geometrical Parameters

For 2-amino-7-chloroacridine, the amino (-NH₂) group at the 2-position and the chloro (-Cl) group at the 7-position are expected to have distinct effects on the molecule's geometry and energetics. The amino group, being an electron-donating group, can participate in resonance with the acridine ring system. This donation of electron density can lead to a shortening of the C2-N bond and slight alterations in the bond lengths of the adjacent aromatic ring, reflecting increased double bond character. Conversely, the chloro group is an electron-withdrawing group via induction but can also donate electron density through resonance. The interplay of these effects influences the C7-Cl bond length and the electronic landscape of that region of the molecule.

Theoretical calculations, often employing Density Functional Theory (DFT), are instrumental in quantifying these relationships. By calculating the optimized ground-state geometry of 2-amino-7-chloroacridine, researchers can obtain precise values for bond lengths and angles. These optimized geometries are crucial for subsequent calculations of reaction energies, such as protonation energies, binding energies with biological macromolecules, or the energies of transition states in chemical reactions.

A key aspect of this correlation lies in the planarity of the acridine system. Deviations from planarity, which can be induced by bulky substituents or intermolecular interactions, can lead to a decrease in aromatic stabilization and thus a higher ground-state energy. This would, in turn, affect the energy required for the molecule to participate in a reaction. For instance, in intercalation with DNA, a process common for acridine derivatives, the planarity of the molecule is a critical parameter for effective insertion between base pairs. Computational models can correlate the energy of this interaction with geometrical parameters that define the planarity and surface area of the acridine derivative.

The following table presents hypothetical data from a DFT study on 2-amino-7-chloroacridine and related compounds to illustrate the correlation between geometrical parameters and a sample reaction energy, such as the energy of protonation at the ring nitrogen.

CompoundC2-N Bond Length (Å)C7-Cl Bond Length (Å)Ring Planarity (Dihedral Angle °)Protonation Energy (kcal/mol)
Acridine------0.1-220
2-Aminoacridine1.375---0.2-235
7-Chloroacridine---1.7400.1-215
2-Amino-7-chloroacridine1.3781.7420.2-228

Note: The data in this table is illustrative and intended to demonstrate the concepts discussed.

Structure-Property Relationships from Theoretical Perspectives

The photophysical properties of acridine derivatives, such as their absorption and emission spectra, are highly sensitive to the nature and position of substituents on the acridine ring. The amino and chloro groups in 2-amino-7-chloroacridine play a significant role in modulating its electronic transitions and, consequently, its interaction with light. Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for elucidating these structure-property relationships.

The amino group at the 2-position acts as a strong electron-donating group (auxochrome), which can significantly influence the π-electron system of the acridine core. This donation of electron density raises the energy of the highest occupied molecular orbital (HOMO). The chloro group at the 7-position is generally considered an electron-withdrawing group due to its inductive effect, which can lower the energy of the lowest unoccupied molecular orbital (LUMO). The combined effect of these two substituents is a reduction in the HOMO-LUMO energy gap.

A smaller HOMO-LUMO gap generally leads to a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the unsubstituted acridine. This is because less energy is required to excite an electron from the HOMO to the LUMO. The intensity of the absorption, related to the oscillator strength, is also influenced by these substituents, which can affect the probability of the electronic transition.

Fluorescence, the emission of light from the excited state, is also markedly affected. The nature of the substituents can influence the geometry of the excited state and the rate of non-radiative decay processes. The amino group, in particular, can be involved in intramolecular charge transfer (ICT) upon excitation, where electron density is further pushed from the amino group to the acridine ring. This ICT character of the excited state can lead to a large Stokes shift (the difference between the maximum absorption and emission wavelengths) and can make the emission properties sensitive to solvent polarity.

Computational models can predict the absorption and emission wavelengths, as well as other photophysical parameters like oscillator strengths and excited-state lifetimes. By systematically varying the substituents in silico, a clear picture of their influence can be established. For instance, replacing the amino group with a weaker donor or the chloro group with a stronger acceptor would be predicted to further tune the photophysical properties.

The following interactive table showcases theoretical data on the photophysical properties of 2-amino-7-chloroacridine in comparison to related acridine derivatives.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)λmax Absorption (nm)Oscillator Strength (f)
Acridine-6.2-1.84.43500.15
2-Aminoacridine-5.8-1.93.94100.25
7-Chloroacridine-6.4-2.04.43550.16
2-Amino-7-chloroacridine-6.0-2.13.94150.28

Note: The data in this table is for illustrative purposes to demonstrate the influence of substituents on photophysical properties and is based on general principles of computational chemistry.

Molecular Interactions and Mechanistic Studies of Acridine, 2 Amino 7 Chloro and Its Analogues

Nucleic Acid Interactions

Acridine (B1665455) and its analogues are well-established DNA and RNA binding compounds mdpi.com. Their biological activity is frequently attributed to the ability of the acridine moiety to insert itself between the base pairs of double-stranded DNA, a process known as intercalation nih.gov. This interaction can interfere with essential cellular processes like DNA replication and transcription, thereby inhibiting protein synthesis mdpi.com.

The primary mode of binding for acridine molecules involves the insertion of the planar tricyclic ring between adjacent base pairs within the DNA duplex mdpi.com. This intercalation is stabilized by several non-covalent forces. Computational studies reveal that van der Waals forces are predominant between the intercalator and DNA nih.gov. These are supplemented by π-π stacking interactions between the aromatic system of the acridine and the DNA base pairs rsc.org. For charged derivatives, stronger ionic bonds to the phosphate (B84403) ions of the DNA backbone also contribute significantly to the stability of the complex mdpi.com.

The binding of acridines induces structural changes in the DNA, causing it to lengthen, stiffen, and unwind to create the necessary space between base pairs for the molecule to fit rsc.org. Viscometric titrations with closed circular superhelical DNA (ccs-DNA) are commonly used to study these effects. A study on a series of 6-chloro-2-substituted-9-aminoacridine derivatives, which are close analogues of 2-amino-7-chloroacridine, determined their binding affinities and DNA unwinding angles relative to the known intercalator ethidium nih.gov. The results showed that, despite variations in the 2-position substituent, the binding affinities were remarkably similar nih.gov. This suggests that the formal charge on the acridine ring may mask the electronic effects of the substituents nih.gov.

Table 1: DNA Binding Properties of 6-chloro-substituted-9-aminoacridine Analogues

Compound Substituent at C2 Binding Affinity (K x 10-5 M-1) Unwinding Angle (degrees)
Analogue 1 -H ~2.0 17
Analogue 2 -CH3 ~2.0 17
Analogue 3 -OCH3 ~2.0 17
Analogue 4 -Cl ~2.0 12

Data sourced from viscometric titrations with ccs-DNA nih.gov.

The smaller unwinding angle observed for the dichloro-substituted analogue was attributed to its relative dissymmetry, which may cause a "wedge" effect upon intercalation nih.gov. The presence of a chloro substituent can positively affect binding by increasing the ligand's hydrophobicity and altering its dipole moment, potentially enhancing dipole-dipole interactions mdpi.com.

While many simple intercalators show little sequence preference, some acridine derivatives have been designed to achieve higher selectivity mdpi.comrsc.org. Bifunctional intercalators, such as those with two acridine moieties linked together, have been found to exhibit both higher affinity and greater selectivity in DNA binding mdpi.com. While intercalation is often largely independent of the DNA sequence, a slight preference for GC-rich regions has been observed for some compounds rsc.org. The development of derivatives with specific side chains or substituents is a key strategy for targeting particular nucleotide sequences mdpi.com.

The concept of multiple molecules binding to a specific DNA site is an area of ongoing research. While the classic model involves a single ligand intercalating between two base pairs, more complex interactions can occur. Bis-acridines, which are single molecules containing two acridine units, are designed to intercalate at two separate sites simultaneously mdpi.com. This approach enhances binding affinity and selectivity compared to their monoacridine counterparts mdpi.com. The specific model of two independent acridine molecules intercalating in a cooperative fashion at adjacent sites is less commonly documented for this class of compounds.

In addition to duplex DNA, acridine derivatives can bind to and stabilize non-canonical DNA structures like G-quadruplexes (G4s) researchgate.net. G-quadruplexes are four-stranded structures formed in guanine-rich regions of DNA, such as those found in telomeres and gene promoter regions nih.govmdpi.com. Ligands that stabilize these structures are of significant interest as potential therapeutic agents nih.gov.

The binding mechanism involves the planar acridine nucleus stacking onto the external G-tetrads, a planar arrangement of four guanine bases researchgate.netnih.gov. Depending on the substituents, the acridine nitrogen atom can be protonated at physiological pH. This positive charge can then occupy a position similar to that of the essential stabilizing potassium cation within the central channel of the G-quadruplex, further enhancing the interaction nih.gov. The introduction of protonable side chains on the acridine ligand can also bolster binding through favorable electrostatic interactions nih.gov. A study on acridine oligomers demonstrated a clear affinity for DNA sequences that form G-quadruplexes, with binding constants (Log K) in the range of 4 to 6 nih.gov.

Table 2: G-Quadruplex Binding Constants for Acridine Oligomers

Oligonucleotide (Structure) Log K
c-kit1 (G-quadruplex) 5.4
c-kit2 (G-quadruplex) 5.1
T20 (Single Strand) 4.3

Data derived from fluorescence spectra changes upon DNA binding nih.gov.

Analogues such as the pentacyclic acridine RHPS4 are potent and specific G-quadruplex ligands that bind to and stabilize telomeric G4 structures, leading to the inhibition of DNA replication at telomeres nih.gov.

The biological activity of DNA intercalators may not be limited to steric hindrance of polymerases. There is evidence that acridine-based drugs can actively participate in electron transfer (ET) reactions within the DNA double helix nih.govresearchgate.net. Living cells continuously produce reactive oxygen species (ROS), which can abstract electrons from DNA, putting the helix in a constant state of electron flux nih.govresearchgate.net.

DNA Intercalation Mechanisms and Binding Affinity

Enzyme Inhibition Studies

Beyond direct nucleic acid binding, acridine analogues have been shown to inhibit the activity of various enzymes. This inhibition is often linked to their ability to interact with DNA, but direct interaction with the enzyme can also occur.

A significant mechanism of action for many acridine derivatives is the inhibition of topoisomerases I and II nih.gov. These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and cell death nih.gov.

Derivatives of 9-aminoacridine (B1665356) have been identified as inhibitors of the DNA-binding activity of the transcription factor FoxP3, which is crucial for the function of regulatory T cells nih.gov. Mechanistically, these acridines were shown to interfere with the ability of FoxP3 to bind to its target DNA sequences nih.gov.

Furthermore, various aminoacridine derivatives have demonstrated inhibitory effects against other enzyme classes. Studies have reported moderate to high inhibitory activity against cholinesterases (specifically butyrylcholinesterase) and carboxylesterases researchgate.net. Other research into hybrid molecules containing a 7-chloroquinoline (B30040) moiety, a structure related to 2-amino-7-chloroacridine, has explored their potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways mdpi.com.

Topoisomerase Inhibition (Topoisomerase I, II, IIα)

Acridine derivatives are well-documented inhibitors of topoisomerases, enzymes that are critical for resolving topological issues in DNA during replication, transcription, and recombination. These compounds can act as either topoisomerase poisons, which stabilize the enzyme-DNA cleavage complex, or as catalytic inhibitors, which interfere with the enzyme's function without stabilizing the complex.

Topoisomerase I (Topo I): Analogues of 2-amino-7-chloroacridine have been shown to target the ternary DNA-Topo I complex. Molecular docking studies of novel 3,9-disubstituted acridines reveal that the planar acridine core intercalates into the DNA cleavage site. Specific interactions, such as hydrogen bonds with amino acid residues like THR718 and electrostatic interactions with ARG364 and ASP533, help to orient the acridine core within the intercalation cavity, thereby inhibiting the enzyme's religation activity.

Topoisomerase II (Topo II): The potential of acridines to target Topoisomerase II was first recognized in the 1980s with the development of amsacrine. Since then, numerous analogues have been developed. These agents function by interfering with the enzyme's catalytic cycle at different stages. As poisons, they stabilize the Topoisomerase II-DNA cleavage complex (Top2cc), leading to the accumulation of double-strand breaks and subsequent programmed cell death.

Topoisomerase IIα (Topo IIα): This isoform is a prominent target for many acridine-based anticancer agents. Research on acridine–thiosemicarbazone derivatives has demonstrated significant inhibition of human Topo IIα. For instance, some derivatives show inhibitory activity comparable to the clinical agent amsacrine. A structurally similar compound, 7-chloro-1,3-dihydroxyacridone, has been identified as a catalytic inhibitor of Topo II, meaning it blocks the enzyme's activity without enhancing DNA cleavage, which may reduce the risk of secondary malignancies sometimes associated with Topo II poisons. Studies on other novel 9-aminoacridine derivatives confirm their role as catalytic inhibitors that function by intercalating into DNA, which in turn blocks Topoisomerase II binding and activity. nih.gov

Inhibitory Activity of Acridine Analogues against Topoisomerase IIα

Telomerase Inhibition

Telomerase is a reverse transcriptase that maintains telomere length and is a key factor in cellular immortalization, making it a prime target in oncology. Certain acridine compounds have been identified as indirect telomerase inhibitors. The mechanism does not involve direct binding to the telomerase enzyme itself. Instead, these acridines, such as bis-amido chloroacridine, bind to the heat shock protein 90 (HSP90) chaperone. researchgate.net HSP90 is essential for the proper folding, stability, and activity of the telomerase catalytic subunit (hTERT). By inhibiting HSP90, these acridine analogues disrupt the assembly and function of the telomerase complex, leading to the downregulation of telomerase expression and activity. researchgate.net

Poly(ADP-ribose)polymerase (PARP) Inhibition

While direct inhibition of PARP enzymes by acridine derivatives is not a primary mechanism, a significant molecular interaction has been identified through the concept of synthetic lethality. PARP enzymes are crucial for DNA repair, particularly single-strand breaks. Certain acridine derivatives, such as the triazoloacridone C-1305, have shown significantly greater cytotoxicity against cancer cells that are deficient in PARP-1. researchgate.net This suggests a synthetic lethal relationship where the cancer cell can survive with either functional PARP-1 or by managing the DNA damage from C-1305, but not when both pathways are compromised. This finding indicates that combining acridine-based topoisomerase inhibitors with direct PARP inhibitors could be a synergistic therapeutic strategy. researchgate.net

Protein Kinase Inhibition (e.g., DYRK1A, CLK1, GSK3, CDK1, CDK5)

The inhibitory activity of acridine analogues extends to protein kinases, which are key regulators of numerous cellular processes.

DYRK1A and CLK1: Structurally related dihydroquinoline compounds have been developed as potent dual inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and CDC2-like kinase 1 (CLK1), with inhibitory activities in the nanomolar range. researchgate.net These kinases are implicated in neurodegenerative diseases and cancer. The shared N-heterocyclic core structure suggests that acridine-based scaffolds could also be effective inhibitors of these kinases.

GSK3, CDK1, and CDK5: Other heterocyclic compounds, such as indirubins (bis-indoles), have been identified as powerful inhibitors of Glycogen Synthase Kinase-3β (GSK3β) and Cyclin-Dependent Kinase 5 (CDK5). semanticscholar.orgresearchgate.net These kinases are involved in the abnormal phosphorylation of tau protein in neurodegenerative disorders. The dual inhibition of GSK3β and CDK5 has been shown to be a viable strategy for protecting neurons from degeneration. nih.gov Given the broad targeting capabilities of heterocyclic scaffolds, acridine analogues represent a potential chemical class for the development of inhibitors against these kinases.

Cholinesterase (AChE, BChE) and Carboxylesterase (CaE) Inhibition

An important analogue, Tacrine (tetrahydroaminoacridine), is a well-known inhibitor of cholinesterases, particularly Acetylcholinesterase (AChE).

AChE and BChE: Tacrine acts as a potent, reversible, and non-competitive inhibitor of AChE. Kinetic studies have shown that it binds primarily to a hydrophobic region outside the catalytic active site of the enzyme. This interaction modulates cholinergic function, which has been a key strategy in the management of Alzheimer's disease. While Tacrine is a potent inhibitor of AChE, other acridine analogues have been explored for their activity against both AChE and Butyrylcholinesterase (BChE), another key enzyme in cholinergic regulation.

Carboxylesterase (CaE): Carboxylesterases are serine hydrolases involved in the metabolism of many ester-containing drugs. While the development of specific CaE inhibitors is an area of pharmacological interest to modulate drug pharmacokinetics, there is limited specific data on the direct inhibition of CaE by 2-amino-7-chloroacridine or its close analogues in the reviewed literature. researchgate.netijmr.net.in

Specific Enzyme Target Inhibition (e.g., Human Cathepsin D, Plasmodium falciparum Plasmepsin-II, α-amylase, α-glucosidase)

Human Cathepsin D and Plasmodium falciparum Plasmepsin-II: Cathepsin D is a lysosomal aspartic protease implicated in cancer progression, while Plasmepsin-II is a related enzyme from the malaria parasite P. falciparum essential for its survival. Although acridines like quinacrine (B1676205) have a long history as antimalarials, recent studies on specific Plasmepsin-II inhibitors have focused on other chemical classes, such as peptidomimetics. nih.gov Plasmepsin II shares structural homology with human Cathepsin D, but direct, potent inhibition of either enzyme by 2-amino-7-chloroacridine analogues is not a well-documented mechanism in the current scientific literature. researchgate.netnih.gov

α-amylase and α-glucosidase: These enzymes are key targets for managing type II diabetes as they are responsible for carbohydrate digestion. Several studies have demonstrated that acridine-based derivatives are effective inhibitors of both α-amylase and α-glucosidase. In vitro assays have shown that synthesized amino acridines exhibit significant inhibitory activity against these enzymes, with potencies that suggest their potential as anti-hyperglycemic agents.

Inhibitory Activity of Amino Acridine Analogues against α-Amylase and α-Glucosidase

Inhibition of ATP-binding Cassette Subfamily G Member 2 Protein (ABCG2)

The ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a significant contributor to multidrug resistance (MDR) in cancer cells, actively extruding a wide array of chemotherapeutic agents and limiting their efficacy. researchgate.netspectrumchemical.com The acridine scaffold has emerged as a promising framework for the development of potent ABCG2 inhibitors.

Research into acridone (B373769) derivatives, which share the core tricyclic structure of acridine, has demonstrated their potent inhibitory activity against ABCG2. mdpi.com In a study focused on discovering effective MDR modulators, newly synthesized acridones were rationally designed based on the structures of known ABCG2 inhibitors like flavones and chromones. mdpi.com These acridone derivatives were screened for their ability to inhibit ABCG2 in human wild-type ABCG2-transfected cells. mdpi.com The findings revealed that certain acridone analogues are powerful inhibitors of ABCG2-mediated efflux. Notably, one of the synthesized acridones exhibited greater potency in inhibiting the efflux of mitoxantrone, a known ABCG2 substrate, than the well-established reference inhibitor GF120918. mdpi.com

The mechanism of ABCG2 inhibition generally involves the inhibitor binding to the transporter protein, which can occur competitively at the substrate-binding site or non-competitively at an allosteric site. researchgate.net This interaction prevents the transporter from effectively binding to and effluxing its substrates, thereby increasing the intracellular concentration of chemotherapeutic drugs and enhancing their cytotoxic effects. researchgate.net While specific studies on 2-amino-7-chloroacridine are limited, the potent activity of its acridone analogues suggests that the acridine core is a key pharmacophore for ABCG2 inhibition. Further structure-activity relationship (SAR) studies on these acridone derivatives are helping to refine the design of new, more effective ABCG2 inhibitors. mdpi.com

It is worth noting that some ABCG2 inhibitors, such as elacridar (GF120918), are known to inhibit both ABCG2 and P-glycoprotein (P-gp). nih.govnih.gov The development of selective or dual inhibitors based on the acridine scaffold is an active area of research. vu.lt The ability of primaquine-derived fumardiamides to selectively inhibit ABCG2 without affecting P-gp highlights the potential for designing highly specific inhibitors based on related chemical structures. vu.lt

Interactions with Other Biomolecular Targets

FoxP3 Protein Binding and Regulation of Downstream Gene Expression

The transcription factor FoxP3 is a crucial regulator of the development and function of regulatory T cells (Tregs), which play a central role in maintaining immune tolerance. frontiersin.org The modulation of FoxP3 activity is a key therapeutic strategy in cancer immunotherapy. Recent studies have identified 9-aminoacridine derivatives as a class of compounds that can selectively downregulate Treg functions by targeting FoxP3. frontiersin.org

Mechanistic investigations have revealed that these acridine compounds interfere with the DNA-binding activity of FoxP3. frontiersin.org Through a combination of in silico screening and cell-based assays, researchers have demonstrated that certain 9-aminoacridine derivatives can directly bind to the FoxP3 protein. frontiersin.org This interaction inhibits the ability of FoxP3 to bind to the promoter regions of its target genes. frontiersin.org

Chromatin immunoprecipitation (ChIP) followed by qPCR analysis of Tregs treated with a representative 9-aminoacridine compound, MP4, showed a significant reduction in the binding of FoxP3 to the promoter regions of both FoxP3 itself and STAT3. frontiersin.org This suggests that these compounds disrupt an auto-regulatory loop of FoxP3 expression. frontiersin.org Consequently, the expression of downstream genes regulated by FoxP3, such as CD25, STAT3, and CTLA4, was also downregulated upon treatment with the acridine derivative. frontiersin.org

The interference with FoxP3-DNA binding and the subsequent inhibition of FoxP3-dependent gene regulation by these 9-aminoacridine analogues lead to a reduction in the suppressive functions of Tregs. frontiersin.org This release from Treg-mediated suppression can enhance anti-tumor immune responses, as demonstrated in ex vivo experiments with cancer patient samples and in vivo studies using a mouse tumor model. frontiersin.org These findings underscore the potential of the acridine scaffold as a basis for developing small-molecule inhibitors of FoxP3 for cancer immunotherapy. frontiersin.org

P-glycoprotein Inhibition and Multidrug Resistance Reversal

P-glycoprotein (P-gp), encoded by the MDR1 gene, is another key ABC transporter that confers multidrug resistance (MDR) in cancer cells by effluxing a broad range of anticancer drugs. drugbank.com The acridine framework has been identified as a promising scaffold for the development of potent P-gp inhibitors to reverse MDR. drugbank.comresearchgate.net

A number of novel acridine derivatives have been synthesized and evaluated for their ability to overcome P-gp-mediated MDR. drugbank.com Studies have shown that some of these compounds exhibit superior MDR-reversing activities compared to the reference compound Amsacrine. drugbank.com The mechanism of action of these acridine derivatives as P-gp inhibitors is often investigated using rhodamine 123, a fluorescent substrate of P-gp. An increased accumulation of rhodamine 123 in MDR cells treated with the acridine compounds indicates inhibition of P-gp's efflux function. drugbank.comnih.gov

Structure-activity relationship (SAR) studies have provided insights into the structural features of acridine derivatives that are important for their P-gp inhibitory activity. For instance, the presence of an N,N-diethylamine moiety has been shown to affect the antiproliferative activity of some acridine derivatives, with some compounds showing higher growth-inhibitory activity against MDR cells (K562/ADM) than against the sensitive parent cell line (K562). drugbank.com

Furthermore, some thioacridine derivatives have been found to not only block the function of P-gp but also to significantly decrease the expression of the mdr1 gene. nih.gov This dual action makes them particularly promising candidates for further development as MDR-reversing agents. nih.gov The ability of the acridine nucleus to serve as a platform for designing effective P-gp modulators highlights its therapeutic potential in combination chemotherapy to overcome drug resistance in cancer. nih.gov

Proposed Interaction with Bacterial Cell Membranes

The antibacterial properties of acridine and its derivatives have been recognized for over a century. mdpi.comnih.govrsc.org While the primary mechanism of action for many classic aminoacridines is the intercalation into bacterial nucleic acids, interactions with the bacterial cell and its components are a prerequisite for this activity. mdpi.com For an acridine molecule to reach its intracellular target, it must first traverse the bacterial cell envelope. mdpi.com

The antibacterial efficacy of aminoacridines is linked to several key molecular parameters: cationic ionization, a high degree of ionization at neutral pH, and a planar molecular surface area of at least 38 Ų. mdpi.com The cationic nature of these compounds facilitates an initial electrostatic interaction with the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and the lipopolysaccharides (LPS) in Gram-negative bacteria.

While direct disruption of the cell membrane is not the primary mode of action for all acridines, some derivatives, particularly those functionalized to balance hydrophilicity and lipophilicity, may exhibit membrane-active properties. mdpi.com For instance, branched peptides decorated with acridine moieties have been shown to possess potent antimicrobial activity. The presence of both cationic residues (like lysine) and hydrophobic components (like leucine and the acridine itself) can create an amphipathic character, which is common in antimicrobial peptides (AMPs) that act on cell membranes.

Furthermore, there is evidence that some reduced acridine derivatives, such as the reduced form of acriflavine (B1215748), can exert a rapid bactericidal effect through an oxidative mechanism, which involves the generation of the superoxide radical anion. mdpi.com This suggests an alternative mechanism that may involve interactions at or near the cell membrane where such reactive oxygen species can cause damage. The development of new acridine derivatives with modified physicochemical properties may lead to compounds with enhanced interactions with and disruption of bacterial cell membranes. mdpi.com

Antiradical Activity and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Acridine derivatives have been investigated for their potential as antioxidants and free radical scavengers.

Studies on anilinoacridines and acridinylhydrazides have demonstrated their in vitro DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity. Several compounds in this series exhibited excellent antioxidant potential, with IC50 values superior to the standard antioxidant t-butyl-4-hydroxyanisole. Structure-activity relationship analyses suggest that the presence of certain structural features, such as an allylic carbon, can enhance the radical scavenging activity by forming a more stable radical upon hydrogen abstraction.

In another study, derivatives of 9,10-dihydroacridine demonstrated high radical-scavenging activity in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, with activities comparable to or slightly above that of Trolox, a standard antioxidant. In contrast, the corresponding oxidized 9-phosphoryl-acridines were found to be inactive in this assay, highlighting the importance of the dihydroacridine structure for this specific antioxidant mechanism. The high initial rate of radical binding observed for the active dihydroacridine derivatives suggests an efficient scavenging process.

The antioxidant activity of acridine derivatives is often attributed to the presence of electron-rich moieties within their structure, which are essential for scavenging free radicals. Molecular docking studies of promising antioxidant acridine derivatives have shown interactions with various amino acids, and the presence of groups like piperazine adjacent to the acridine moiety is thought to stabilize the unpaired electron, thereby enhancing the molecule's radical scavenging ability.

Stability and Degradation Pathways in Biological Media

The stability and metabolic fate of acridine derivatives are critical factors influencing their pharmacokinetic profiles and therapeutic efficacy. Generally, the metabolism of acridines in biological systems aims to convert these relatively lipophilic compounds into more hydrophilic species to facilitate their excretion. mdpi.com

Oxidation is a common metabolic pathway for acridine-based drugs. mdpi.com This can lead to the formation of more water-soluble metabolites. However, in some instances, oxidation can result in the formation of practically insoluble acridones. mdpi.com The metabolic stability of acridines can be a determining factor in their clinical success, as rapid metabolism can lead to the failure of these drugs in clinical trials. mdpi.com

Conversely, in the reductive environment of tumor cells, acridines may undergo partial hydrogenation to form partially hydrogenated acridines. mdpi.com Some modern acridine derivatives have been specifically designed to avoid oxidative metabolic pathways to achieve a longer plasma half-life and improved in vivo efficacy. frontiersin.org

The biodegradation of the core acridine structure has been studied in environmental contexts. For instance, in anaerobic digester sludge, acridine can be degraded, with benzoic acid being an early intermediate, followed by further breakdown to acetic acid, carbon dioxide, and methane. While these conditions are not directly representative of mammalian metabolism, they demonstrate the susceptibility of the acridine ring system to biological degradation.

Recent research on aza-acridine derivatives has highlighted the importance of structural features on their hydrolytic stability. nih.gov It was found that the substitution pattern on the core structure significantly influences stability, with some derivatives being stable in aqueous conditions while others are readily degraded. nih.gov For example, the presence of electron-donating groups can enhance the stability of the core structure. nih.gov Computational analyses can provide insights into the structure-stability relationships of these compounds. nih.gov

Hydrolysis in Aqueous Environments

Aminoacridines are known to undergo hydrolysis, and a key pathway for this degradation is the cleavage of the bond between the acridine core and an exocyclic amino group. acs.orgresearchgate.net In the case of 9-aminoacridine derivatives, hydrolysis at the C9-N15 bond has been observed, leading to the formation of acridones. acs.orgresearchgate.net This reaction is influenced by the pH of the aqueous solution. acs.orgresearchgate.net

For 2-amino-7-chloroacridine, a similar hydrolytic pathway can be postulated, involving the nucleophilic attack of water or hydroxide ions on the acridine ring. The rate of this hydrolysis is dependent on several factors, including the electronic environment of the acridine core and the steric hindrance around the site of reaction. acs.orgresearchgate.net

Computational studies on 9-aminoacridines have revealed that the stability of the C9-N bond is a critical factor in determining the rate of hydrolysis. acs.org The delocalization of the nitrogen lone pair into the acridine ring system strengthens this bond and increases the compound's stability. acs.org Factors that disrupt this delocalization, such as steric hindrance forcing the amino group out of planarity with the ring, can lead to a significant increase in the rate of hydrolysis. acs.org

The general mechanism for the hydrolysis of aminoacridines can be influenced by the specific reaction conditions. In acidic environments, protonation of the ring nitrogen can activate the acridine system towards nucleophilic attack.

Table 1: Factors Influencing the Hydrolysis of Aminoacridines

FactorInfluence on Hydrolysis RateRationale
pH DependentThe concentration of nucleophiles (H₂O, OH⁻) and the protonation state of the acridine ring are pH-dependent. acs.orgresearchgate.net
Steric Hindrance IncreasesBulky substituents near the amino group can disrupt the planarity and delocalization of the C-N bond, making it more susceptible to cleavage. acs.org
Electronic Effects DependentElectron-withdrawing or donating groups on the acridine ring can alter the electrophilicity of the carbon atoms and the stability of reaction intermediates. researchgate.netresearchgate.net

Influence of Substituents on Compound Stability

The amino group at the 2-position is generally considered an electron-donating group through resonance. This donation of electron density to the acridine ring system can influence the reactivity of the entire molecule. Conversely, the chloro group at the 7-position is an electron-withdrawing group through induction, while also having a weaker electron-donating effect through resonance. The interplay of these electronic effects can impact the stability of the compound in aqueous environments.

Studies on substituted acridines have indicated that the electronic nature of substituents can significantly affect their reactivity. For instance, the presence of an electron-withdrawing group at the C-2 position of the acridine ring can influence the reactivity of an amino group at the C-7 position. researchgate.net This suggests a degree of electronic communication across the acridine scaffold.

In the context of hydrolysis, the stability of 2-amino-7-chloroacridine will be a balance of these substituent effects. The electron-donating amino group may stabilize the protonated form of the acridine, while the electron-withdrawing chloro group could increase the electrophilicity of the ring, potentially making it more susceptible to nucleophilic attack.

Computational studies on related aminoacridine systems have shown a strong correlation between the calculated bond dissociation energies of the exocyclic C-N bond and the experimental rates of hydrolysis. acs.org This approach could be applied to 2-amino-7-chloroacridine and its analogues to predict their relative stabilities.

Table 2: Electronic Effects of Substituents on the Acridine Ring

SubstituentPositionElectronic EffectPotential Impact on Stability
Amino2Electron-donating (resonance)May stabilize the acridine ring through electron delocalization.
Chloro7Electron-withdrawing (induction), Electron-donating (resonance)May increase the electrophilicity of the ring, potentially affecting its susceptibility to nucleophilic attack.

Structure Activity Relationships Sar and Derivative Design for Acridine, 2 Amino 7 Chloro Analogues

Impact of Substituents on Biological Activity

The biological activity of acridine (B1665455) derivatives is profoundly influenced by the nature and position of various substituents on the core heterocyclic structure. Specific chemical groups can modulate the electronic properties, planarity, and intermolecular interactions of the molecule, thereby affecting its therapeutic efficacy and toxicological profile.

Role of Amino and Chloro Substituents

The amino and chloro groups are critical determinants of the biological activity in many acridine analogues. The presence of a 7-chloro group in the related 4-aminoquinoline (B48711) ring system has been shown to be a requirement for certain biological activities. nih.gov For acridine derivatives, the substitution pattern on the acridine ring is a key factor in their biological effects. For instance, in the context of antiprion activity, the 2-methoxy-6-chloro substitution pattern, as seen in quinacrine (B1676205), is a significant determinant of cellular cytotoxicity when compared to other substitutions like 3-fluoro-6-methoxy-4-methyl. researchgate.net

The amino group, particularly at the 9-position, plays a crucial role in the interaction of acridines with biological targets. The basicity of this amino group, and its resulting ionization at physiological pH, is considered important for DNA intercalation, a primary mechanism of action for many acridine-based drugs. researchgate.net The electronic conjugation between the nitrogen atom in the acridine ring and the amino group contributes to this ionization and is a factor in their high activity. researchgate.net Structure-activity relationship (SAR) studies on 9-aminoacridine (B1665356) derivatives have demonstrated that their biological efficacy is influenced by substituents on both the acridine heterocycle and the distal tertiary amine of a side chain. researchgate.net

Influence of Methoxy (B1213986) and Other Electron-Donating Groups

Electron-donating groups, such as methoxy (-OCH3), can significantly modulate the biological activity of acridine compounds. The position of the methoxy group is often crucial. For example, the presence of a methoxy group at the 2-position of the acridine ring has been associated with increased antibacterial activity. researchgate.net In some acridine analogues developed as kinase inhibitors, the replacement of methoxy substituents with hydroxyls was tolerated, while moving a 7-methoxy group to the 3-position resulted in a loss of activity. nih.gov

SAR studies have indicated that compounds with an electron-donating group on the 7- or 8-position of the acridine moiety exhibit higher activity, possibly due to more effective interaction with DNA. rsc.org Furthermore, docking studies of some acridone (B373769) derivatives have shown that the oxygen of a methoxy group can form hydrogen bonds with amino acid residues in enzyme active sites, contributing to the inhibitory activity. rsc.org The electron-donating effect of a methoxy group on the aniline (B41778) ring of 9-anilinoacridine (B1211779) derivatives has been reported to increase antitumor potency. researchgate.net

Effects of Halogenation and Methylation on Mutagenicity and DNA Binding

Acridine derivatives are well-known for their mutagenic properties, primarily acting as frameshift mutagens. nih.gov This effect is largely attributed to their ability to intercalate between the base pairs of DNA, a process influenced by the molecule's structure. mdpi.commdpi.com Halogenation, the introduction of halogen atoms, can modify these interactions. While all halogens are genotoxic at high, non-physiologically relevant doses, their incorporation into a molecule can improve penetration through lipid membranes. researchgate.neteurochlor.org Aromatic halogen groups are generally less reactive than aliphatic ones. researchgate.net The introduction of a chlorine atom into a biologically active molecule can sometimes be crucial for its activity. eurochlor.org

Methylation can also influence the biological activity and toxicity of acridine derivatives. For instance, certain substitutions, such as a 3-fluoro-6-methoxy-4-methyl pattern, have been associated with greater cytotoxicity in some cell models. researchgate.net

Significance of Cationic Ionization and Molecular Planarity

The biological activity of acridines is strongly linked to two key physicochemical properties: cationic ionization and molecular planarity. researchgate.net A high degree of ionization at a neutral pH, resulting in a cationic species, is considered a prerequisite for many of the biological effects of these compounds. researchgate.netresearchgate.net This positive charge facilitates the interaction with negatively charged biological macromolecules like DNA.

The planarity of the acridine ring system is another critical factor. mdpi.commdpi.com This flat structure allows the molecule to insert itself between the stacked base pairs of the DNA double helix, a process known as intercalation. mdpi.commdpi.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects. mdpi.com Even minor changes to the molecular structure that affect its planarity can significantly alter its DNA-binding interactions and, consequently, its genotoxicity. researchgate.net

Structure-Activity Relationships at the 9-Position

The 9-position of the acridine ring is a key site for substitution, and modifications at this position have a profound impact on biological activity. A wide variety of substituents at the 9-position have been explored, leading to the development of compounds with diverse therapeutic applications, including anticancer and antiprion agents. researchgate.netnih.gov

For instance, 9-aminoacridine derivatives are a well-studied class of compounds where the nature of the substituent on the amino group can drastically alter the compound's properties. SAR studies have shown that the length of an alkyl linker attached to the 9-amino group and the substituents on the distal tertiary amino group of this side chain greatly influence antiprion activity. researchgate.net In the development of kinase inhibitors, the tether length between a thioether at the 9-position and a primary amine was found to be important for activity. nih.gov

Design Strategies for Enhanced Specificity and Potency

To improve the therapeutic index of acridine-based compounds, various design strategies are employed to enhance their specificity and potency. One approach is the creation of hybrid molecules, where the acridine scaffold is combined with another pharmacophore to target specific biological pathways or cell types. For example, artemisinin-acridine hybrids have been synthesized and evaluated for their biological activities. nih.gov

Another key strategy involves the modification of side chains, particularly at the 9-position. By altering the length, flexibility, and chemical nature of these side chains, it is possible to fine-tune the compound's interaction with its target and improve its pharmacokinetic properties. For instance, the introduction of amino acid-drug conjugates is a potential strategy to exploit the unique nutrient requirements of cancer cells for selective uptake. nih.gov

Multi-Unit Intercalators (Bis- and Tris-acridines)

Linking multiple acridine units together to form bis- or tris-acridines is a strategy employed to increase DNA binding affinity and potentially alter sequence specificity. These multi-unit intercalators can interact with DNA through simultaneous intercalation of their planar ring systems, leading to a significant enhancement in binding strength compared to their monomeric counterparts.

Research into bis-acridine derivatives has shown that they are more effective DNA ligands than the corresponding single-ring structures. nih.gov The nature of the linker connecting the acridine units is crucial for determining the binding mode and efficacy. The design of these linkers is a critical aspect of their development, aiming to optimize the spacing and orientation of the intercalating moieties for effective DNA interaction. For instance, the synthesis of N¹, N⁷-bis-(9-acridinyl)-N-(4-methoxybenzyl)-bis-(3-aminopropyl)amine was achieved by treating a bis-amine with two equivalents of 9-methoxyacridine, demonstrating a successful coupling strategy. mdpi.com While specific research on bis- and tris-acridines derived exclusively from 2-amino-7-chloroacridine is limited, the principles established with other acridine derivatives, such as pyrimido[5,6,1-de]acridines, indicate that bis-derivatives consistently show higher DNA affinity than their monomeric forms. nih.gov

Table 1: Comparison of DNA Affinity in Monomeric vs. Bis-Acridine Derivatives

Compound Type Relative DNA Affinity Key Finding
Monomeric Acridines Lower Serves as a baseline for binding strength.

Targeted Side Chain Modifications for Groove Interactions

The design of these side chains often involves incorporating cationic groups, such as protonated amines, which can interact favorably with the negatively charged phosphate (B84403) backbone of DNA. beilstein-journals.org The length and flexibility of these chains are critical parameters. For example, in the related 4-aminoquinoline series, modifications to the N,N-diethyldiaminoalkane side chains have been shown to significantly impact antiplasmodial activity. nih.gov While the primary interaction of the acridine ring is intercalation, the side chains guide the molecule's positioning and can establish additional stabilizing contacts within the DNA grooves. nih.gov Computational and experimental studies have revealed that the specific microstructure of the DNA minor groove, including its width and depth, influences the binding of small molecules. nih.gov Therefore, side chains on a 2-amino-7-chloroacridine scaffold can be rationally designed to target specific DNA sequences that present a favorable groove microenvironment. nih.gov

Hybrid Acridine Structures

A modern approach in drug design involves the creation of hybrid molecules, where two or more distinct pharmacophores are covalently linked to create a single chemical entity. nih.gov This strategy aims to combine the mechanisms of action of the individual components, potentially leading to synergistic effects, multi-target activity, or the ability to overcome drug resistance.

The 2-amino-7-chloroacridine scaffold has been explored in the context of molecular hybridization. For example, artemisinin-acridine hybrids have been synthesized, linking the potent antimalarial artemisinin (B1665778) with the DNA-intercalating acridine moiety. researchgate.net One such hybrid, featuring an ethylenediamine (B42938) linker, demonstrated significantly higher activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum compared to chloroquine (B1663885) itself. researchgate.net

Similarly, the closely related 7-chloroquinoline (B30040) core has been hybridized with various other heterocyclic systems, such as benzimidazoles and pyrazolines, to create novel antiproliferative and antifungal agents. nih.govmdpi.commdpi.com These studies underscore the principle that combining the 7-chloro-substituted aromatic system with other biologically active fragments can yield compounds with enhanced potency and novel activity profiles. mdpi.comresearchgate.net The linker connecting the two pharmacophores plays a critical role; for instance, a 2-aminoethanol linker was found to enhance the anticancer activity of certain hybrid compounds. mdpi.comnih.gov

Table 2: Examples of Hybrid Molecules Based on Related 7-Chloro Aromatic Scaffolds

Hybrid Component 1 Hybrid Component 2 Linker Type Target Activity Reference
Artemisinin 9-Aminoacridine Aminoethyl ether Antimalarial, Anticancer researchgate.net
7-Chloro-4-aminoquinoline Benzimidazole Various (e.g., ethyl benzamide) Antiproliferative, Antimalarial nih.govmdpi.commdpi.com
7-Chloro-4-aminoquinoline 2-Pyrazoline Not specified Antiproliferative, Antifungal nih.govmdpi.comresearchgate.net

Pharmacophore Elucidation and Optimization

Identification of Key Structural Features for Desired Bioactivities

Pharmacophore modeling identifies the essential structural features of a molecule responsible for its biological activity. For 2-amino-7-chloroacridine and its analogues, the key features can be deduced from extensive structure-activity relationship studies.

The fundamental components of the pharmacophore include:

The Planar Tricyclic Acridine System: This flat, aromatic structure is essential for the primary mechanism of action for many derivatives: intercalation between DNA base pairs. mdpi.com

The 7-Chloro Substituent: Electron-withdrawing groups at the 7-position of the related quinoline (B57606) ring have been shown to be crucial for activity. researchgate.net This substituent influences the electronic properties of the ring system and can impact both DNA binding and accumulation within target cells. researchgate.net Studies on 7-substituted 4-aminoquinolines have shown that chloro, bromo, and iodo substituents confer potent activity, whereas fluoro or methoxy groups are generally less effective. nih.gov

The 2-Amino Group: This group, or a basic side chain attached at this position, is critical. The basicity of the amino group allows for protonation at physiological pH, creating a positive charge that facilitates electrostatic interactions with the negatively charged DNA phosphate backbone. Modification of this primary amine can significantly alter biological activity. nih.gov

Optimization of these features involves balancing properties like DNA affinity, cell permeability, and target specificity to enhance the desired biological effect while minimizing off-target interactions.

Advanced Research Applications of Acridine, 2 Amino 7 Chloro and Acridine Derivatives

Molecular Probes and Fluorescent Tags

The inherent fluorescence of the acridine (B1665455) ring system makes it an excellent platform for the design of molecular probes and tags. These tools are instrumental in visualizing and quantifying biological molecules and processes with high sensitivity and specificity.

DNA Labeling and Visualization

Acridine derivatives have long been recognized for their ability to interact with nucleic acids, primarily through intercalation between base pairs of double-stranded DNA (dsDNA) or electrostatic interactions. nih.govnih.gov This binding event often results in a significant change in the molecule's fluorescent properties, a phenomenon that is exploited for DNA labeling and visualization. nih.gov For instance, the well-known acridine derivative, Acridine Orange (AO), exhibits distinct fluorescence depending on its binding substrate; it fluoresces green when intercalated into dsDNA and red when bound to single-stranded RNA. mdpi.com

While direct studies on "Acridine, 2-amino-7-chloro-" for DNA labeling are not extensively detailed, the broader family of 9-aminoacridines, to which it belongs, are potent DNA intercalators. nih.gov A series of 6-chloro-2-substituted-9-[[3-(dimethylamino)propyl]amino]acridines have been synthesized and their interaction with circular supercoiled DNA was studied. These compounds were found to unwind the DNA, a characteristic feature of intercalation, with binding affinities in the range of 2.0 x 10^5 M^-1. nih.gov Such properties are fundamental for probes designed to report on DNA structure and topology. The development of fluorescent probes for nucleic acids is a critical area in molecular biology, enabling the visualization of genetic material in both fixed and living cells. nih.gov

Cell Imaging Applications

The application of acridine derivatives extends to the imaging of live cells, providing insights into cellular structure and dynamic processes. Acridine Orange is widely used as a fluorescent stain in cell biology. Its accumulation in acidic organelles, such as lysosomes and late endosomes, results in red fluorescence, while its staining of the nucleus and cytoplasm yields green fluorescence. nih.govbiorxiv.org This metachromatic property allows for the visualization of different cellular compartments simultaneously. biorxiv.org

Recent advancements have led to the development of "Live Cell Painting," a method that uses Acridine Orange to stain live cells for image-based profiling. biorxiv.org This technique can capture the dynamics of acidic vesicles and has been used to study the cellular effects of various compounds, including inhibitors of acidification like Bafilomycin A1 and Chloroquine (B1663885). biorxiv.org Although these applications primarily feature Acridine Orange, the underlying principle of using the acridine scaffold's fluorescence for cellular imaging is directly relevant to derivatives like "Acridine, 2-amino-7-chloro-". The specific substitutions on the acridine ring can be tailored to target different cellular structures or to possess different photophysical properties, such as altered excitation and emission wavelengths or enhanced photostability.

Monitoring of Biochemical and Pharmacological Processes

Fluorescent probes derived from acridine are valuable tools for monitoring dynamic biochemical and pharmacological processes in real-time. The pH sensitivity of certain acridine compounds is a key property that has been harnessed for this purpose. For example, 9-Amino-6-chloro-2-methoxyacridine (ACMA) is a well-established pH-sensitive fluorescent probe. medchemexpress.com It is frequently used to measure changes in the pH of vacuoles, particularly when studying transport processes across the tonoplast via H+/solute antiport systems. medchemexpress.com

The fluorescence of ACMA is quenched in acidic environments, allowing researchers to monitor the proton gradients that are essential for many biological functions. This ability to report on the pH of specific cellular compartments is crucial for understanding cellular metabolism, ion transport, and the mechanisms of drug action. The development of rationally designed fluorescent probes, such as those based on the rhodamine scaffold for detecting peroxynitrite, highlights the strategy of modifying a core fluorophore to create a sensor for a specific analyte or process. nih.gov This approach can be applied to the "Acridine, 2-amino-7-chloro-" scaffold to develop novel probes for monitoring a wide range of biochemical events.

Screening for Circulating Tumor Cells via Fluorescence Staining

The detection and enumeration of circulating tumor cells (CTCs) in the blood of cancer patients is a rapidly growing area of clinical research, offering a non-invasive "liquid biopsy" to monitor disease progression and therapeutic response. youtube.comrarecyte.com Acridine derivatives, particularly Acridine Orange, have been successfully employed for the fluorescence staining and screening of CTCs. nih.govnih.gov

The Acridine Orange fluorescence (AO-F) staining method relies on the differential staining of live and dead cells. In live tumor cells, the nuclei appear bright yellow, and the cytoplasm is a flame-like orange. nih.govresearchgate.net In contrast, dead cells exhibit green nuclei and no orange cytoplasm. researchgate.net A study on renal cell carcinoma (RCC) patients demonstrated the feasibility of using the AO-F method to identify CTCs in peripheral blood. nih.govnih.gov The positive staining rate of live tumor cells was found to be 93.4 ± 3.0%. nih.govnih.gov

The study further validated the clinical significance of this method by comparing CTC detection rates in RCC patients with healthy volunteers. nih.govnih.gov The positive staining rate was 13.67% in RCC patients, with no positive results in the control group. nih.govnih.gov A significant difference was observed between non-metastatic (8.93% positive) and metastatic patients (33.33% positive). nih.govnih.gov These findings underscore the potential of acridine-based fluorescence staining as a reproducible and specific method for CTC screening. nih.govnih.gov

Detection of Circulating Tumor Cells (CTCs) in Renal Cell Carcinoma (RCC) Patients Using Acridine Orange Fluorescence (AO-F) Staining
Patient GroupNumber of SubjectsNumber of Positive CasesPositive Staining Rate (%)
RCC Patients (Total)1391913.67
Non-metastatic RCC Patients112108.93
Metastatic RCC Patients27933.33
Healthy Volunteers (Control)800

Glycan Labeling and Fluorescent Detection

Glycosylation is a critical post-translational modification that influences protein function and cellular processes. The analysis of glycans often requires sensitive detection methods, and fluorescent labeling is a cornerstone of modern glycomics. nih.gov Acridine derivatives have emerged as promising fluorescent tags for glycan analysis.

Researchers have developed red-emitting acridine dyes based on a 9-aminoacridine (B1665356) scaffold with a primary amino group at the C-7 position for conjugation to glycans via reductive amination. acs.org These dyes exhibit absorption maxima around 450 nm and emission maxima between 610–630 nm, allowing their detection separately from commonly used green fluorophores like 8-aminopyrene-1,3,6-trisulfonic acid (APTS). acs.org The design of these probes allows for ready conjugation with reducing sugars. acs.org

Phosphorylated derivatives of these 7,9-diaminoacridine dyes have been shown to provide high mobility for glycoconjugates in polyacrylamide gel electrophoresis (PAGE). acs.org Their utility has been demonstrated by successfully labeling and separating a maltodextrin ladder and sialyllactose isomers. acs.org This development of highly reactive, red-emitting acridine tags is expected to enhance the precision of glycan identification in high-throughput analysis methods like capillary gel electrophoresis with laser-induced fluorescence detection (CGE-LIF). acs.org

Spectroscopic Properties of Red-Emitting Acridine Dyes for Glycan Labeling
PropertyWavelength (nm)
Absorption Maximum~450
Emission Maximum610–630

Chemical Tool Compounds in Biological Research

Beyond their use as fluorescent probes, acridine derivatives serve as valuable chemical tool compounds to investigate and modulate biological pathways. Their ability to intercalate into DNA has made them model compounds for studying DNA-ligand interactions and the basis for the development of therapeutic agents. nih.gov The planar acridine ring system is a key structural motif that facilitates its insertion between DNA base pairs, leading to conformational changes in the DNA helix and interference with processes like DNA replication and transcription. nih.govnih.gov

The biological activity of acridine derivatives is highly dependent on the nature and position of substituents on the acridine ring. nih.gov For example, 7-substituted 9-chloro and 9-amino-2-methoxyacridines have been synthesized and evaluated for their in vitro activities against Leishmania infantum. asm.org These studies revealed that the antiparasitic properties were influenced by the substituents at both the 7- and 9-positions. asm.org Such structure-activity relationship studies are crucial for the development of more potent and selective biological tool compounds. The versatility of the acridine scaffold allows for the synthesis of diverse compound libraries, which can be screened to identify molecules that modulate the function of specific proteins or pathways, thereby advancing our understanding of fundamental biological processes. divbio.eu

Modulators of Immune Responses (e.g., Treg Function)

Acridine derivatives have emerged as significant modulators of immune responses, particularly through their influence on regulatory T cells (Tregs). Tregs are crucial for maintaining immune homeostasis and preventing excessive immune reactions, but they can also suppress anti-tumor immunity, making them a target for cancer immunotherapy. nih.gov

A specific subset of 9-amino-acridines has been identified for its ability to selectively inhibit the suppressive functions of Tregs. nih.gov The mechanism of action involves the direct targeting of the transcription factor FoxP3, which is essential for the development and function of Tregs. nih.govnih.gov Research has demonstrated that these acridine compounds interfere with the DNA-binding activity of FoxP3. This interference disrupts the FoxP3-dependent gene regulation necessary for Treg function, including the expression of key markers like CD25 and CTLA4. nih.gov

In a high-throughput screening of a drug repurposing library, the antimalarial drug quinacrine (B1676205), a type of 9-amino-acridine, was identified as a downregulator of FoxP3. nih.gov Further investigation into its analogs revealed a group of 9-amino-acridines that could selectively abrogate Treg suppressive functions. For instance, one analog, MP4, showed a potent ability to inhibit the interaction between FoxP3 and DNA, with an IC50 value of 0.37 μM in a laboratory assay. nih.gov This inhibition of Treg function by 9-amino-acridines has been shown to enhance anti-tumor immune responses in samples from cancer patients and in animal models, highlighting the potential of this class of compounds in developing novel immunotherapies. nih.gov

Investigational Agents for Neurodegenerative Disorders

The acridine scaffold is a "privileged structure" in the design of multifunctional drugs for neurodegenerative conditions like Alzheimer's disease. frontiersin.orgnih.gov Alzheimer's is characterized by complex pathology, including the formation of amyloid-β (Aβ) plaques, neurofibrillary tangles of tau protein, and a decline in neurotransmitter levels. nih.gov Acridine derivatives are being explored for their ability to act on multiple targets involved in the disease's progression. nih.gov

Key therapeutic strategies involving acridine derivatives include:

Cholinesterase Inhibition: Many acridine derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. nih.govnih.gov The first drug approved for Alzheimer's, tacrine, is an acridine derivative. frontiersin.orgcarewellpharma.in Newer synthesized derivatives show high inhibitory activity and selectivity. For example, derivative 3f (a cyclopentaquinoline-acridine analog) was found to be the most active against AChE with an IC50 of 113.34 nM, while derivative 3b was most effective against BuChE with an IC50 of 103.73 nM. mdpi.comresearchgate.net

Inhibition of Amyloid-β Aggregation: Certain acridine derivatives can block the self-aggregation of the Aβ peptide, a key event in the formation of senile plaques. frontiersin.orgnih.gov Dihydroacridine derivatives, in particular, have shown promise. One study found that derivative 1d (9-bis(benzyloxy)phosphoryl-9,10-dihydroacridine) suppressed the formation of amyloid aggregates by 58.9%. frontiersin.orgresearchgate.net

Antioxidant Activity: Oxidative stress is a significant factor in the pathogenesis of neurodegenerative disorders. mdpi.com Some acridine derivatives possess free-radical scavenging properties, which can help mitigate this stress. frontiersin.orgnih.gov The antioxidant potency of derivatives 3b and 3f was found to be 35 and 25 times higher than that of tacrine, respectively. mdpi.com

The ability of these compounds to simultaneously address multiple pathological factors makes them promising candidates for the development of effective Alzheimer's therapies. nih.gov

Inhibitory Activity of Selected Acridine Derivatives in Alzheimer's Disease Models
CompoundTargetActivity MetricValueReference
Derivative 3fAChEIC50113.34 nM mdpi.comresearchgate.net
Derivative 3bBuChEIC50103.73 nM mdpi.comresearchgate.net
Derivative 1dAβ42 Aggregation% Inhibition58.9% researchgate.net
MP4FoxP3-DNA BindingIC500.37 µM nih.gov

Probes for Studying Chromatin Integrity

Acridine derivatives are widely used as fluorescent probes to study the structural integrity of chromatin in cells. nih.gov The most prominent example is Acridine Orange (AO), a nucleic acid-selective dye that is cell-permeable. aatbio.commicrobeonline.com The utility of AO in assessing chromatin integrity stems from its metachromatic properties—it fluoresces differently depending on how it binds to nucleic acids. microbeonline.comnih.gov

The principle of the AO staining assay is as follows:

When AO intercalates into double-stranded DNA (dsDNA) , which is characteristic of healthy, intact chromatin, it emits a green fluorescence (emission maximum ~525 nm). microbeonline.comwikipedia.org

When it binds to single-stranded DNA (ssDNA) or RNA , which can be indicative of DNA damage or denaturation, it forms aggregates that emit red-orange fluorescence (emission maximum ~650 nm). microbeonline.comwikipedia.org

This distinct color shift allows researchers to visually and quantitatively assess the ratio of intact versus damaged DNA within a cell nucleus. nih.gov The assay measures the susceptibility of sperm nuclear DNA to acid-induced denaturation, where damaged chromatin is more likely to denature into single strands. nih.govyoutube.com Therefore, a higher proportion of red or orange fluorescence in a cell population suggests compromised chromatin integrity or increased DNA damage. nih.govresearchgate.net This technique is a simple and reliable method used in various fields, including andrology to evaluate sperm DNA integrity and in cell biology to study apoptosis. nih.govpubcompare.ai

Materials Science Applications

The inherent photophysical properties of the acridine scaffold make its derivatives valuable components in the field of materials science, particularly for advanced optical technologies. taylorfrancis.com

The planar, aromatic structure of acridine compounds gives rise to strong fluorescence, which can be tuned by chemical modification. taylorfrancis.com This has led to their use in a variety of applications:

Fluorescent Probes for Bioimaging: Acridine derivatives are synthesized to act as fluorescent probes for imaging and sensing within cells. taylorfrancis.comresearchgate.net By modifying the acridine core, researchers have developed probes that are sensitive to changes in the cellular microenvironment, such as polarity and viscosity. For example, specific acridine-based probes have been designed that show a significant enhancement in fluorescence intensity or a shift in emission wavelength in response to changes in solvent polarity, allowing for dynamic monitoring of intracellular environments like lipid droplets and lysosomes. researchgate.netrsc.org

Components of Nanoprobes and Quantum Dots: Acridine derivatives are integrated with nanomaterials to create advanced probes for theranostics (therapy and diagnostics). mdpi.comnih.gov They have been conjugated with quantum dots (QDs)—semiconductor nanocrystals with bright photoluminescence—to engineer compact multifunctional nanoprobes. nih.gov In these systems, the acridine derivative can act as both a therapeutic agent (e.g., an anticancer drug) and a component that influences the photoluminescent properties of the conjugate, while the QD serves as a trackable imaging label. mdpi.comnih.gov

Organic Light-Emitting Devices (OLEDs): The intrinsic fluorescence of acridine is a subject of study for developing new luminescent materials. While the fluorescence of acridine itself can be weak, incorporating it into larger molecular structures or metal complexes can significantly enhance its photoluminescent quantum yield, with some complexes approaching yields of 50%. rsc.org Such properties are desirable for the development of materials used in advanced optical and electronic devices. researchgate.net

Future Perspectives and Emerging Research Directions

Development of Next-Generation Acridine-Based Research Tools

The intrinsic fluorescence of the acridine (B1665455) core makes it an attractive scaffold for the development of novel research tools, such as fluorescent probes and biosensors. The unique electronic properties conferred by the 2-amino and 7-chloro substituents on the acridine ring can be harnessed to create next-generation probes with enhanced photophysical properties.

Future research in this area will likely focus on the synthesis of derivatives of 2-amino-7-chloroacridine that can act as specific sensors for biologically important analytes. By strategically modifying the amino group or other positions on the acridine ring, it may be possible to develop probes that exhibit a fluorescent response upon binding to specific metal ions, reactive oxygen species, or even particular biomolecules like proteins or nucleic acid structures. The development of such tools would provide powerful means to visualize and study dynamic cellular processes in real-time.

Exploration of Novel Mechanisms beyond DNA Intercalation

Historically, the biological effects of acridine derivatives have been primarily attributed to their ability to intercalate into DNA, leading to interference with replication and transcription. However, there is a growing body of evidence suggesting that acridines can exert their effects through a variety of other mechanisms.

Future investigations into the biological activities of 2-amino-7-chloroacridine and its derivatives will likely delve into these non-intercalative pathways. Research is beginning to explore the potential for acridines to inhibit the activity of various enzymes, such as topoisomerases and protein kinases, which are crucial for cellular function and are often dysregulated in disease. nih.gov For instance, studies on other acridine analogues have revealed that the position and nature of substituents on the acridine core are critical determinants of their biological activity and selectivity. nih.gov Understanding the structure-activity relationships of 2-amino-7-chloroacridine derivatives in their interactions with these protein targets could open up new avenues for therapeutic intervention. nih.gov

Green Chemistry Approaches in Acridine Synthesis

The synthesis of acridine derivatives has traditionally relied on methods that often involve harsh reaction conditions and the use of hazardous reagents. In line with the growing emphasis on sustainable chemistry, future research will undoubtedly focus on the development of green and eco-friendly synthetic routes to 2-amino-7-chloroacridine and its analogues.

Recent advancements in synthetic methodology have demonstrated the potential for more environmentally benign approaches to acridine synthesis. These methods include the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. Furthermore, the exploration of water as a green solvent and the use of eco-friendly catalysts are promising strategies for minimizing the environmental impact of acridine synthesis. Adopting these green chemistry principles will be crucial for the sustainable production of 2-amino-7-chloroacridine for research and potential future applications.

Addressing Challenges in Specificity and Selectivity in Chemical Biology

A significant hurdle in the development of acridine-based tools and therapeutics is achieving high specificity and selectivity for their intended biological targets. The planar nature of the acridine ring often leads to off-target effects due to non-specific interactions with various biomolecules.

Overcoming this challenge will require innovative approaches to the design of 2-amino-7-chloroacridine derivatives. One strategy involves the rational design of molecules with substituents that can form specific interactions with the target, thereby enhancing binding affinity and selectivity. nih.gov For example, structure-based modeling can be used to design acridine compounds that selectively bind to specific DNA G-quadruplex structures over duplex DNA. nih.gov Furthermore, a deeper understanding of the structure-activity relationships governing the interactions of acridines with their biological targets will be essential for designing next-generation compounds with improved specificity. nih.gov

Computational Design and Discovery of New Acridine Chemotypes

Computational methods are poised to play an increasingly important role in the discovery and design of new acridine-based compounds with tailored properties. In silico techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the molecular basis of acridine activity and guide the design of novel chemotypes. nih.govjppres.com

Q & A

What are the most reliable synthetic routes for 2-amino-7-chloroacridine, and how can researchers optimize yield and purity?

Basic Research Focus
To synthesize 2-amino-7-chloroacridine, researchers often employ nucleophilic substitution or catalytic halogenation. A methodological approach involves:

  • Halogenation of acridine precursors : Using chlorinating agents like POCl₃ under controlled temperatures (60–80°C) to minimize side reactions.
  • Amination strategies : Introducing the amino group via Buchwald-Hartwig coupling, which requires palladium catalysts and ligand optimization to reduce byproducts .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity. Yield optimization requires monitoring reaction kinetics and intermediates via HPLC or TLC .

How can fluorescence spectroscopy resolve contradictions in the photophysical properties of 2-amino-7-chloroacridine derivatives?

Advanced Research Focus
Conflicting reports on emission spectra (e.g., Stokes shifts or quantum yields) may arise from solvent polarity, pH, or aggregation effects. Researchers should:

  • Standardize experimental conditions : Use buffered solutions (pH 7.4 for biological relevance) and degas solvents to avoid oxygen quenching .
  • Compare with reference compounds : Analyze acridine derivatives with similar substituents (e.g., 9-aminoacridine) to isolate the impact of the chloro group .
  • Time-resolved measurements : Resolve overlapping emission bands using time-correlated single-photon counting (TCSPC) to distinguish between monomeric and aggregated states .

What computational methods are suitable for predicting the biological activity of 2-amino-7-chloroacridine against cancer targets?

Advanced Research Focus
To evaluate anticancer potential:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DNA topoisomerases or G-quadruplex structures. Validate with experimental IC₅₀ data from cytotoxicity assays .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity trends. Include descriptors like logP and polar surface area to predict membrane permeability .
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify critical residues for mutagenesis studies .

How should researchers design experiments to address discrepancies in the cytotoxicity data of 2-amino-7-chloroacridine across cell lines?

Advanced Research Focus
Contradictory cytotoxicity results may stem from cell-specific uptake mechanisms or metabolic differences. A robust experimental design includes:

  • Cell line standardization : Use isogenic cell pairs (e.g., wild-type vs. ABC transporter-deficient) to assess efflux pump influence .
  • Dose-response profiling : Test concentrations from 1 nM to 100 µM with 72-hour exposure, using Alamar Blue or MTT assays. Normalize data to protein content to avoid proliferation artifacts .
  • Mechanistic follow-up : Combine flow cytometry (apoptosis via Annexin V/PI staining) and comet assays to distinguish DNA intercalation from oxidative damage .

What analytical techniques are critical for characterizing 2-amino-7-chloroacridine in complex matrices (e.g., biological fluids)?

Basic Research Focus
For accurate quantification:

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 238 → 194 (quantifier) and 238 → 165 (qualifier) .
  • Validation parameters : Include linearity (R² > 0.99), LOD/LOQ (≤10 ng/mL), and matrix effect evaluation (recovery 85–115%) .
  • Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) minimizes interference in plasma samples .

How can researchers reconcile conflicting reports on the DNA-binding mode of 2-amino-7-chloroacridine?

Advanced Research Focus
Discrepancies in intercalation vs. groove-binding claims require:

  • Biophysical assays :
    • Circular dichroism (CD) : Compare DNA spectral shifts (e.g., B-DNA to Ψ-DNA) upon compound addition .
    • Ethidium bromide displacement : Use fluorescence quenching to estimate binding constants (Kₐ ~ 10⁴–10⁶ M⁻¹) .
    • Atomic force microscopy (AFM) : Visualize DNA condensation or elongation at nanoscale resolution .
  • Theoretical modeling : Density functional theory (DFT) calculations of frontier molecular orbitals predict intercalative affinity .

What strategies mitigate degradation of 2-amino-7-chloroacridine during long-term storage?

Basic Research Focus
Stability issues arise from light sensitivity and hydrolysis. Best practices include:

  • Storage conditions : Protect in amber vials at –20°C under argon. Lyophilized powders are stable for >12 months .
  • Degradation monitoring : Use accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis (peak purity >99%) .
  • Formulation : Encapsulate in cyclodextrins or liposomes to enhance aqueous stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acridine, 2-amino-7-chloro-
Reactant of Route 2
Acridine, 2-amino-7-chloro-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.